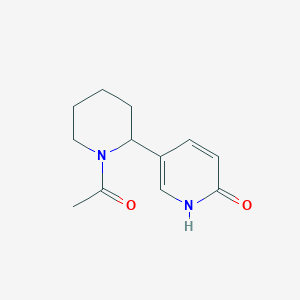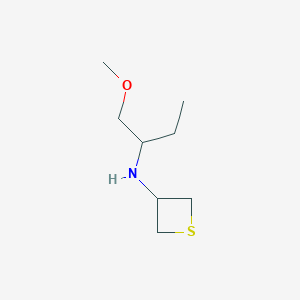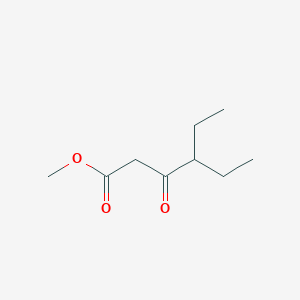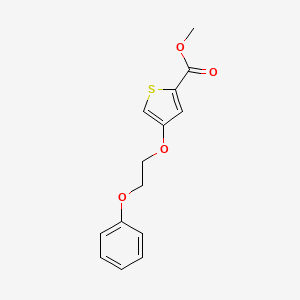![molecular formula C7H4BrN3O2 B13016317 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may include multi-step reactions involving hydrogenation, iodination, amide formation, and cyclization .
Analyse Des Réactions Chimiques
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .
Applications De Recherche Scientifique
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to inhibit kinases and other enzymes involved in disease pathways . Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the downstream signaling pathways .
Comparaison Avec Des Composés Similaires
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid can be compared with other pyrrolopyrazine derivatives, such as 2-Bromo-5H-pyrrolo[2,3-b]pyrazine and 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine . These compounds share similar structural features but may differ in their biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C7H4BrN3O2 |
|---|---|
Poids moléculaire |
242.03 g/mol |
Nom IUPAC |
7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(3)11-4(2-10-6)7(12)13/h1-2H,(H,9,10)(H,12,13) |
Clé InChI |
KVZLRZVHSGKYDX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=CN=C2N1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)


![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)





![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
